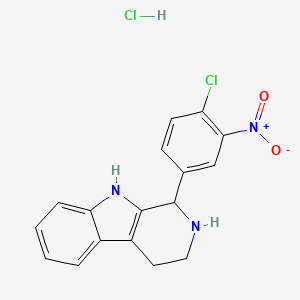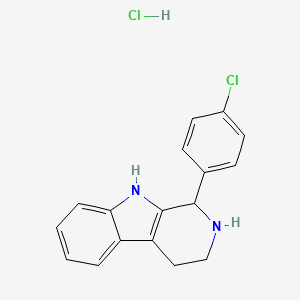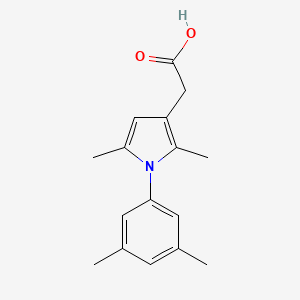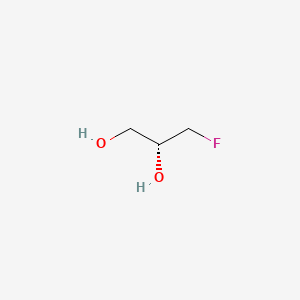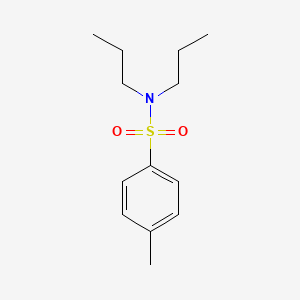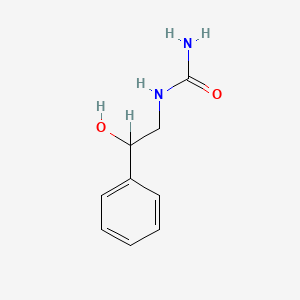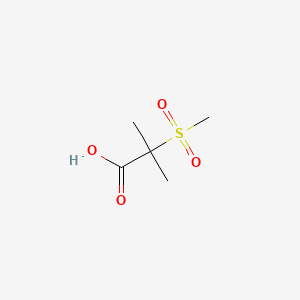
3-Aminopentan-2-ol
Overview
Description
3-Aminopentan-2-ol is a versatile chemical compound with various applications in scientific research. It is a colorless liquid and is utilized in diverse fields such as pharmaceuticals, organic synthesis, and material science.
Synthesis Analysis
This compound is used as a building block for the synthesis of more complex molecules with specific functionalities. It is of interest for producing soluble imides and imines without introducing a chiral center .Molecular Structure Analysis
The molecular weight of this compound is 103.16 . The InChI code is 1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 103.16 . It is a liquid in its physical form . The density of this compound is 0.912g/cm3 and it has a boiling point of 186.8ºC at 760 mmHg .Scientific Research Applications
Biocatalytic Synthesis of Chiral Amino Alcohols
Chiral amino alcohols are vital biochemicals and pharmaceutical intermediates. A study by Smith et al. (2010) showcased a biocatalytic method for synthesizing chiral aminodiols, using a specific example of (2S,3S)-2-aminopentane-1,3-diol. This approach involved engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum, highlighting an environmentally friendly alternative to chemical routes (Smith et al., 2010).
Aroma Compounds in Food
Widder et al. (2000) discovered 3-Mercapto-2-methylpentan-1-ol in raw onions, identifying it as a new potent aroma compound. They suggested its formation pathway and noted its significant impact on flavor at different concentrations, contributing to our understanding of flavor compounds in foods (Widder et al., 2000).
Pentanol Isomer Biofuel Potential
Cann and Liao (2009) explored the production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, via metabolic engineering in microorganisms. These isomers have potential applications as biofuels, demonstrating an innovative approach to sustainable energy sources (Cann & Liao, 2009).
Synthesis of Aminomethyloxy Derivatives
Dzhafarov et al. (2010) conducted research on synthesizing 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane. They investigated these compounds as potential antimicrobial additives to lubricating oils, highlighting their potential applications in industrial settings (Dzhafarov et al., 2010).
Extraction and Separation of Iron(III)
Gawali and Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid, indicating its usefulness in analytical chemistry and metal extraction processes (Gawali & Shinde, 1974).
Chemo- and Regioselective Acylation
Yoshida et al. (2012) achieved highly selective acylation of 2-aminopentane-1,5-diol derivatives via organocatalysis. This study is significant for organic synthesis, providing insights into selective reactions in complex organic molecules (Yoshida et al., 2012).
Synthesis of Isotopologues for Treatment of Multiple Sclerosis
Malmquist and Ström (2012) developed methods for preparing isotopologues of a CX3CR1 antagonist, potentially used for treating multiple sclerosis. This research illustrates the application of chemical synthesis in developing therapeutic agents (Malmquist & Ström, 2012).
Quantitation of Onion Aroma Compound
Granvogl et al. (2004) developed a method for quantifying 3-mercapto-2-methylpentan-1-ol in onions. This research aids in understanding the chemical basis of flavors in various Allium species (Granvogl et al., 2004).
properties
IUPAC Name |
3-aminopentan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-3-5(6)4(2)7/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGLDUWYUYHRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964673 | |
| Record name | 3-Aminopentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50411-28-4 | |
| Record name | 3-Amino-2-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50411-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC17698 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17698 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Aminopentan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Aminopentan-2-ol in pharmaceutical synthesis?
A1: this compound is a key chiral intermediate in the synthesis of Posaconazole []. Posaconazole is an important antifungal drug used to treat a variety of serious fungal infections. The ability to synthesize chiral this compound in a highly enantioselective manner is important for the efficient and cost-effective production of this crucial medication.
Q2: How can this compound be synthesized enantioselectively?
A2: A novel method for the synthesis of chiral this compound has been developed using a rhodium-catalyzed asymmetric hydrogenation of aliphatic α-dehydroamino ketones []. This reaction, catalyzed by [Rh(cod)(S,S,R,R)-DuanPhos]BF4, proceeds with high enantioselectivity, leading to the desired chiral product. This method offers a mild and efficient alternative to traditional synthetic approaches.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




